molecular formula C13H19ClN2O2 B11780503 Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B11780503
M. Wt: 270.75 g/mol
InChI Key: BSMSBZLVNPGRCO-JGAZGGJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride (CAS: 1951441-29-4) is a pyrrolidine-based carbamate derivative with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol . Structurally, it features a benzyloxycarbonyl (Cbz) protecting group attached to the trans-4-methylpyrrolidin-3-ylamine scaffold. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs and kinase inhibitors due to its rigid pyrrolidine ring, which enhances stereochemical control and target binding .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

benzyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-10-7-14-8-12(10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m0./s1

InChI Key

BSMSBZLVNPGRCO-JGAZGGJJSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC1CNCC1NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with trans-4-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride with structurally related carbamate derivatives, focusing on molecular properties, substituent effects, and synthetic utility:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthetic Applications
This compound 1951441-29-4 C₁₃H₁₉ClN₂O₂ 270.76 Trans-4-methylpyrrolidine core; Cbz-protected amine Intermediate for CNS-targeting molecules; chiral building block
Benzyl methyl(piperidin-4-yl)carbamate hydrochloride 139062-98-9 C₁₄H₂₁ClN₂O₂ 284.78 Piperidine (6-membered ring) core; N-methyl substitution Used in opioid receptor modulators; increased lipophilicity vs. pyrrolidine analogs
Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate Not available ~C₁₅H₁₈FNO₃ ~291.3 (estimated) Fluorine and hydroxyl substituents on piperidine; cis-configuration Enhances metabolic stability; potential for fluorinated drug candidates
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride 2227206-53-1 C₁₄H₁₇ClN₂O₂ 280.75 Bicyclic azabicyclo[4.1.0]heptane core; strained ring system Explored in constrained peptide mimetics and protease inhibitors
tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride 2007915-44-6 C₉H₁₉ClN₂O₂ 222.72 Azetidine (4-membered ring) core; tert-butyl protection Used in β-lactamase-resistant antibiotics; higher ring strain

Key Findings:

Ring Size and Rigidity :

  • The pyrrolidine core in the target compound (5-membered ring) offers moderate conformational flexibility, balancing solubility and target binding .
  • Piperidine analogs (6-membered rings, e.g., CAS 139062-98-9) exhibit greater lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Azetidine derivatives (4-membered rings, e.g., CAS 2007915-44-6) introduce high ring strain, enhancing reactivity and metabolic stability but complicating synthesis .

Substituent Effects :

  • Fluorine substitution (e.g., in cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate) increases electronegativity and metabolic resistance, making it suitable for prolonged-action drugs .
  • Bicyclic systems (e.g., 3-azabicyclo[4.1.0]heptane) restrict conformational freedom, improving selectivity for enzyme active sites .

Synthetic Utility: The Cbz group in the target compound facilitates easy deprotection under mild hydrogenolysis conditions, enabling efficient downstream functionalization . tert-Butyl-protected analogs (e.g., CAS 2007915-44-6) require stronger acidic conditions for deprotection, limiting compatibility with acid-sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.